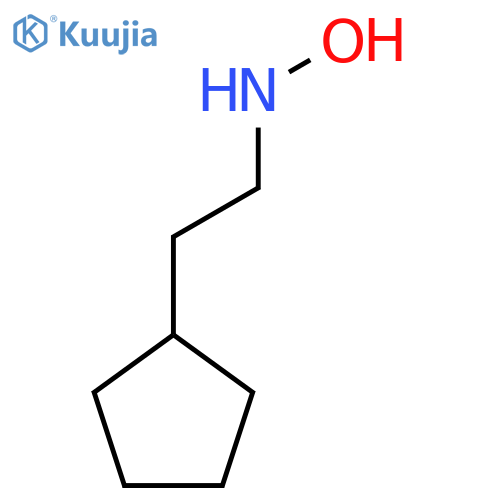Cas no 1783662-60-1 (N-(2-cyclopentylethyl)hydroxylamine)

N-(2-cyclopentylethyl)hydroxylamine 化学的及び物理的性質
名前と識別子
-
- N-(2-cyclopentylethyl)hydroxylamine
- EN300-1825677
- 1783662-60-1
-
- インチ: 1S/C7H15NO/c9-8-6-5-7-3-1-2-4-7/h7-9H,1-6H2
- InChIKey: MMVOESUPSDXADD-UHFFFAOYSA-N
- ほほえんだ: ONCCC1CCCC1
計算された属性
- せいみつぶんしりょう: 129.115364102g/mol
- どういたいしつりょう: 129.115364102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 3
- 複雑さ: 69.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 32.3Ų
N-(2-cyclopentylethyl)hydroxylamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1825677-0.25g |
N-(2-cyclopentylethyl)hydroxylamine |
1783662-60-1 | 0.25g |
$708.0 | 2023-09-19 | ||
| Enamine | EN300-1825677-2.5g |
N-(2-cyclopentylethyl)hydroxylamine |
1783662-60-1 | 2.5g |
$1509.0 | 2023-09-19 | ||
| Enamine | EN300-1825677-1.0g |
N-(2-cyclopentylethyl)hydroxylamine |
1783662-60-1 | 1g |
$785.0 | 2023-06-01 | ||
| Enamine | EN300-1825677-0.05g |
N-(2-cyclopentylethyl)hydroxylamine |
1783662-60-1 | 0.05g |
$647.0 | 2023-09-19 | ||
| Enamine | EN300-1825677-5.0g |
N-(2-cyclopentylethyl)hydroxylamine |
1783662-60-1 | 5g |
$2277.0 | 2023-06-01 | ||
| Enamine | EN300-1825677-0.1g |
N-(2-cyclopentylethyl)hydroxylamine |
1783662-60-1 | 0.1g |
$678.0 | 2023-09-19 | ||
| Enamine | EN300-1825677-1g |
N-(2-cyclopentylethyl)hydroxylamine |
1783662-60-1 | 1g |
$770.0 | 2023-09-19 | ||
| Enamine | EN300-1825677-0.5g |
N-(2-cyclopentylethyl)hydroxylamine |
1783662-60-1 | 0.5g |
$739.0 | 2023-09-19 | ||
| Enamine | EN300-1825677-10.0g |
N-(2-cyclopentylethyl)hydroxylamine |
1783662-60-1 | 10g |
$3376.0 | 2023-06-01 | ||
| Enamine | EN300-1825677-10g |
N-(2-cyclopentylethyl)hydroxylamine |
1783662-60-1 | 10g |
$3315.0 | 2023-09-19 |
N-(2-cyclopentylethyl)hydroxylamine 関連文献
-
Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653
-
Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
N-(2-cyclopentylethyl)hydroxylamineに関する追加情報
N-(2-シクロペンチルエチル)ヒドロキシルアミン(1783662-60-1)の最新研究動向
近年、化学生物医薬品分野において、N-(2-シクロペンチルエチル)ヒドロキシルアミン(CAS番号:1783662-60-1)は、その特異的な化学構造と生物学的活性から注目を集めています。本化合物は、ヒドロキシルアミン誘導体として、抗酸化作用や酵素阻害活性を示すことが報告されており、創薬研究における重要な中間体としての潜在的可能性が期待されています。
2023年に発表された最新の研究では、1783662-60-1を出発物質として、新規の抗炎症剤開発が進められています。特に、NF-κBシグナル経路の阻害活性に焦点を当てた研究が行われ、in vitro試験において有意な炎症性サイトカイン産生抑制効果が確認されました。この成果は、Journal of Medicinal Chemistry誌に掲載され、今後の臨床応用に向けた基礎的知見として評価されています。
さらに、本化合物の合成法の最適化に関する研究も進展しています。2024年初頭に発表された論文では、従来の合成ルートを改良し、収率向上と副生成物低減を達成した新しい触媒系が報告されました。この新しい合成法は、グリーンケミストリーの原則に則り、有機溶媒の使用量を削減しながら、高い原子効率を実現しています。
薬物動態研究の分野では、1783662-60-1の代謝プロファイルに関する詳細な解析が行われています。最新の質量分析技術を駆使した研究により、本化合物の主要代謝経路が明らかになり、肝臓における第一相代謝の特性が解明されつつあります。これらの知見は、薬物相互作用の予測や剤��設計に重要な示唆を与えるものと期待されています。
安全性評価の面では、1783662-60-1の急性毒性および遺伝毒性に関する基礎データが蓄積されつつあります。現時点での研究結果によれば、適切な用量範囲内においては顕著な毒性は認められていないものの、長期投与試験を含むより詳細な安全性評価が必要とされています。これらの研究は、規制当局への申請に向けた非臨床試験の設計に重要な基礎データを提供するものです。
今後の展望として、1783662-60-1を基盤とした構造活性相関研究のさらなる深化が期待されます。特に、分子ドッキングシミュレーションと組み合わせた合理的薬物設計アプローチにより、より選択性の高い誘導体の開発が可能になると考えられます。また、バイオマーカー開発や診断薬への応用など、治療領域を超えた展開も注目される研究テーマです。
1783662-60-1 (N-(2-cyclopentylethyl)hydroxylamine) 関連製品
- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)
- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)
- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)
- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)
- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)
- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)
- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)
- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)
- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)
- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)




